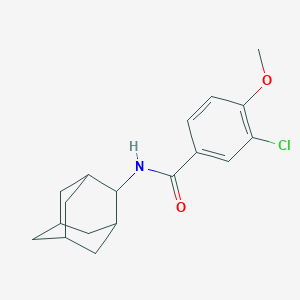
N-(2-adamantyl)-3-chloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-3-chloro-4-methoxybenzamide is a chemical compound that belongs to the class of adamantane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the inhibition of specific signaling pathways that are involved in the pathogenesis of various diseases. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. Moreover, it has been demonstrated to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. It has been reported to inhibit the expression of various oncogenes, such as c-Myc and Cyclin D1, which are involved in the regulation of cell growth and division. Additionally, it has been demonstrated to induce the expression of pro-apoptotic genes, such as Bax and Bad, and inhibit the expression of anti-apoptotic genes, such as Bcl-2 and Bcl-xL. Moreover, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, it has been reported to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its structure can be modified to improve its pharmacological properties. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Additionally, its mechanism of action is not fully understood, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on N-(2-adamantyl)-3-chloro-4-methoxybenzamide. One of the potential areas of application is cancer therapy, where it can be used as a single agent or in combination with other drugs to enhance the efficacy of treatment. Another potential area of application is inflammation and autoimmune disorders, where it can be used to suppress the overactive immune response. Moreover, it can be investigated for its neuroprotective potential in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, its structure can be modified to improve its pharmacological properties, such as solubility and bioavailability. Finally, its mechanism of action can be further elucidated to identify new targets for drug development.
Synthesemethoden
The synthesis of N-(2-adamantyl)-3-chloro-4-methoxybenzamide involves the reaction of 2-adamantanone with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to obtain the final product. The purity of the product can be increased by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-3-chloro-4-methoxybenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been reported to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Produktname |
N-(2-adamantyl)-3-chloro-4-methoxybenzamide |
|---|---|
Molekularformel |
C18H22ClNO2 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
N-(2-adamantyl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C18H22ClNO2/c1-22-16-3-2-12(9-15(16)19)18(21)20-17-13-5-10-4-11(7-13)8-14(17)6-10/h2-3,9-11,13-14,17H,4-8H2,1H3,(H,20,21) |
InChI-Schlüssel |
JWRQMIBYTADTDV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(difluoromethoxy)phenyl]-1-naphthamide](/img/structure/B278370.png)
![N-{3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B278371.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B278372.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B278375.png)
![5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B278378.png)
![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B278380.png)
![2-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278382.png)
![2-(2,3-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278384.png)
![2-(3,5-Dimethyl-phenoxy)-N-[4-(4-methanesulfonyl-piperazin-1-yl)-phenyl]-acetamide](/img/structure/B278385.png)
![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278386.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B278387.png)
![2,4-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278389.png)
![2,4-dimethyl-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278390.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B278391.png)